molecular formula C7H9ClN2O2 B1607088 (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid CAS No. 374913-86-7

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B1607088
CAS RN: 374913-86-7
M. Wt: 188.61 g/mol
InChI Key: PSXIFNAQYKUAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, also known as CMPD-1, is a small molecule inhibitor of the human c-Met receptor tyrosine kinase. It is a member of the pyrazolopyridine class of compounds which have been found to be effective inhibitors of c-Met and other receptor tyrosine kinases (RTKs). CMPD-1 has been extensively studied for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole-based Compounds : Pyrazole moiety is a core structure in a variety of compounds known for their broad spectrum of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves strategies like condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This indicates the significance of pyrazole-containing compounds in drug discovery and development processes (Dar & Shamsuzzaman, 2015).

Environmental Science and Toxicology

Herbicide Toxicity Studies : Research on herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally related compound, has provided insights into environmental toxicity, degradation, and the ecological impact of these chemicals. Studies on 2,4-D have focused on its toxicology and mutagenicity, emphasizing the need for research on the environmental fate, accumulation, and impact of similar compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Wastewater Treatment and Disinfection

Use of Acetic Acid Derivatives : Acetic acid and its derivatives are recognized for their disinfectant properties, being effective against a wide range of microorganisms. This underscores the potential application of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid in formulations for disinfecting wastewater or surfaces, due to the antimicrobial efficacy of acetic acid derivatives (Kitis, 2004).

Synthetic Chemistry and Materials Science

Organic Synthesis and Corrosion Inhibition : The versatility of acetic acid derivatives in organic synthesis is well-documented. They serve as precursors in the synthesis of a wide range of organic compounds. Additionally, certain acetic acid derivatives have been explored as corrosion inhibitors, indicating potential industrial applications in protecting metals from corrosion (Goyal et al., 2018).

properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXIFNAQYKUAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358844
Record name (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374913-86-7
Record name (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 374913-86-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.